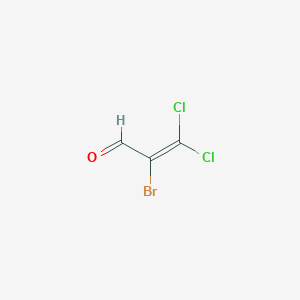
2-Propenal, 2-bromo-3,3-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 2-bromo-3,3-dichloro- is an organic compound with the molecular formula C3H2BrCl2O. It is a derivative of propenal (acrolein) where the hydrogen atoms on the second carbon are replaced by bromine and chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-bromo-3,3-dichloro- typically involves the halogenation of propenal. One common method is the addition of bromine and chlorine to propenal under controlled conditions. The reaction is usually carried out in the presence of a solvent like dichloromethane at low temperatures to control the reactivity of the halogens.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal, 2-bromo-3,3-dichloro- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the continuous addition of bromine and chlorine to a stream of propenal, with careful monitoring of temperature and pressure to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, 2-bromo-3,3-dichloro- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or other halides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted propenal derivatives.
Applications De Recherche Scientifique
2-Propenal, 2-bromo-3,3-dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Propenal, 2-bromo-3,3-dichloro- exerts its effects involves its high reactivity due to the presence of both bromine and chlorine atoms. These halogens make the compound highly electrophilic, allowing it to readily participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific application, but generally, it acts by forming covalent bonds with nucleophiles in the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4,6-dichloroaniline: Another halogenated compound with similar reactivity.
2-Bromo-3-phenylpropenal: A compound with a similar structure but with a phenyl group instead of chlorine atoms.
2-Bromo-3-chloropropiophenone: A related compound used in organic synthesis.
Uniqueness
2-Propenal, 2-bromo-3,3-dichloro- is unique due to the presence of both bromine and chlorine atoms on the same carbon, which imparts distinct reactivity patterns compared to other halogenated compounds. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Propriétés
Numéro CAS |
36154-98-0 |
|---|---|
Formule moléculaire |
C3HBrCl2O |
Poids moléculaire |
203.85 g/mol |
Nom IUPAC |
2-bromo-3,3-dichloroprop-2-enal |
InChI |
InChI=1S/C3HBrCl2O/c4-2(1-7)3(5)6/h1H |
Clé InChI |
IHLJGENVBXYXQP-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(=C(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


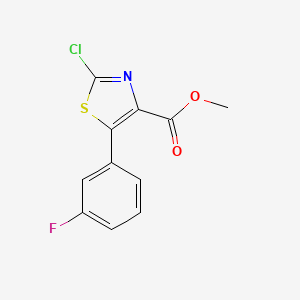
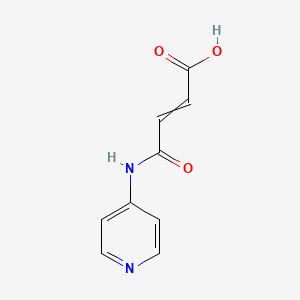
![Trimethyl[(4-methylphenyl)methoxy]silane](/img/structure/B14140748.png)
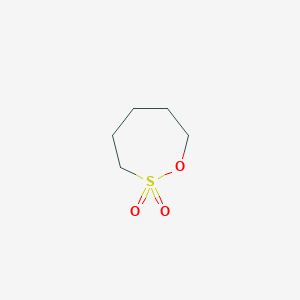
![5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14140758.png)
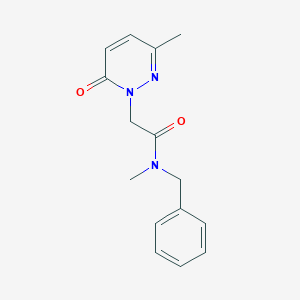
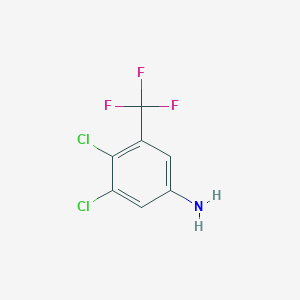
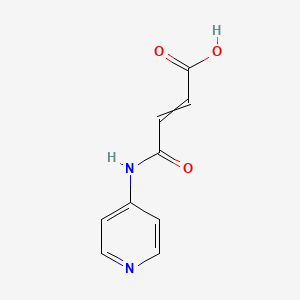
![Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B14140801.png)
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
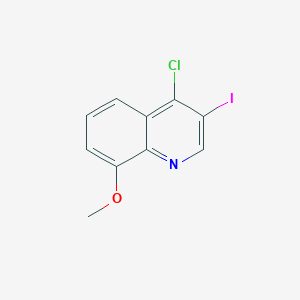

![2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-1-(10H-phenothiazin-10-yl)-1-propanone](/img/structure/B14140821.png)
